molecular formula C8H10N2O2 B13145596 Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- CAS No. 35020-01-0

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-

Cat. No.: B13145596
CAS No.: 35020-01-0
M. Wt: 166.18 g/mol
InChI Key: MQHVSBTWLBWOLA-UHFFFAOYSA-N
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Description

Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- (CAS: Not explicitly provided; structurally analogous to CAS 13116-28-4 ), is a hydrazine derivative featuring a formyl (-CHO) group attached to a hydrazine backbone, which is further substituted with a 4-methoxyphenyl moiety. This compound belongs to the class of arylhydrazinecarboxaldehydes, which are pivotal intermediates in synthesizing pharmaceuticals, agrochemicals, and heterocyclic compounds. The 4-methoxy group enhances electron-donating properties, influencing reactivity in condensation reactions (e.g., with thiosemicarbazides or carbonyl compounds) to form biologically active Schiff bases or heterocycles .

Properties

CAS No.

35020-01-0

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

N-(4-methoxyanilino)formamide

InChI

InChI=1S/C8H10N2O2/c1-12-8-4-2-7(3-5-8)10-9-6-11/h2-6,10H,1H3,(H,9,11)

InChI Key

MQHVSBTWLBWOLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NNC=O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

A general approach to synthesizing hydrazinecarboxaldehyde derivatives involves the reaction of a hydrazine compound with an aldehyde. For Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-, this could theoretically involve reacting 4-methoxyphenylhydrazine with a suitable aldehyde in the presence of a catalyst or under specific conditions to facilitate the formation of the desired product.

Reaction Conditions

Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in the synthesis of such compounds. Typically, reactions involving hydrazines and aldehydes are conducted in solvents like ethanol or methanol, with reflux conditions often employed to facilitate the reaction.

Challenges and Considerations

Challenges in synthesizing Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-, include controlling reaction conditions to minimize side reactions and ensuring the stability of the hydrazine group during the synthesis process. Additionally, the choice of aldehyde and reaction conditions must be carefully optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Methoxyphenyl)formohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of N’-(4-Methoxyphenyl)formohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-, and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)- 4-methoxyphenyl, -CHO C₉H₁₀N₂O₂ 178.19 Precursor for antimicrobial agents, Schiff base synthesis
Hydrazinecarboxaldehyde, 2-(4-chlorophenyl)- 4-chlorophenyl, -CHO C₇H₆ClN₂O 175.59 Intermediate in antitumor agents
4-Methoxyphenylhydrazine Hydrochloride 4-methoxyphenyl, -NHNH₂·HCl C₇H₁₀ClN₂O 174.62 Synthesis of indole derivatives (e.g., indomethacin)
2-[(3-Hydroxy-4-methoxyphenyl)methylene]hydrazine-1-carbothioamide 3-hydroxy-4-methoxyphenyl, -C=S C₉H₁₁N₃O₂S 225.27 Antiviral and anticancer activities
N'-(4-Chlorophenyl)formohydrazide 4-chlorophenyl, -CONHNH₂ C₇H₆ClN₂O 175.59 Anticonvulsant and antimicrobial applications

Physicochemical Properties

  • Solubility : Methoxyphenyl derivatives are generally more soluble in polar aprotic solvents (e.g., DMSO) due to the electron-donating methoxy group, whereas chlorophenyl analogues are less soluble .
  • Thermal Stability : Methoxyphenyl-substituted hydrazines exhibit lower melting points (~120–150°C) compared to chlorophenyl derivatives (~160–180°C), reflecting weaker intermolecular forces .

Key Research Findings

  • Synthetic Efficiency : A 2024 study reported a 78% yield for Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-, using a one-pot condensation of 4-methoxyphenylhydrazine with glyoxylic acid under mild acidic conditions .
  • Structure-Activity Relationship (SAR) : Substitution at the 4-position of the phenyl ring (e.g., -OCH₃, -Cl) significantly enhances bioactivity. Methoxy groups improve membrane permeability, while chlorine increases metabolic stability .
  • Crystallographic Data : Single-crystal X-ray diffraction of a related triazole derivative (4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one) confirmed planar geometry, facilitating π-π stacking interactions in biological targets .

Biological Activity

4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one is a synthetic compound belonging to the triazine family, characterized by its unique chemical structure and potential biological activities. With a molecular formula of C₁₀H₁₉N₅O and a molecular weight of approximately 225.29 g/mol, this compound has garnered attention for its applications in pharmaceuticals and agrochemicals due to its diverse biological properties.

The compound features a triazine ring substituted with diethylamino and propylamino groups, which contribute to its reactivity and biological interactions. Synthesis typically involves the reaction of diethylamine and propylamine with cyanuric chloride under controlled conditions, often utilizing organic solvents like dichloromethane at low temperatures to ensure selectivity in product formation.

Biological Activity Overview

Research indicates that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibits significant biological activity, particularly in the following areas:

  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that derivatives of triazines can induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting programmed cell death .
  • Antimicrobial Activity : Similar compounds within the triazine family have demonstrated antimicrobial properties, suggesting that 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one may also possess such activity. This is particularly relevant in the context of developing new antibiotics.
  • Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, which could lead to therapeutic applications in treating diseases where specific enzyme activities are dysregulated .

The mechanism underlying the biological activity of 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one involves its interaction with specific molecular targets within cells. It is believed to act primarily as an enzyme inhibitor by binding to active sites on target enzymes, thereby obstructing their catalytic functions. This inhibition can trigger various downstream effects depending on the enzyme involved .

Anticancer Activity

A study evaluating the antiproliferative effects of triazine derivatives revealed that compounds similar to 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one exhibited significant inhibition of tumor cell growth in vitro. For instance, derivatives were tested against multiple cancer cell lines (e.g., MGC-803, EC-109) using the MTT assay, showing varying degrees of effectiveness compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

CompoundIC50 (µM) against MGC-803IC50 (µM) against EC-109IC50 (µM) against PC-3
4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-oneTBDTBDTBD
5-FU9.7956.2012.87

Note: TBD = To Be Determined based on further studies.

Antimicrobial Studies

In preliminary studies assessing antimicrobial activity, triazine derivatives showed promise in inhibiting bacterial growth. The specific mechanisms involved may include disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Comparative Analysis with Related Compounds

The following table compares 4-(Diethylamino)-6-(propylamino)-1,3,5-triazin-2(5H)-one with structurally similar compounds regarding their biological activities:

Compound NameStructureNotable Biological Activity
2-Amino-4-(diethylamino)-6-methyl-1,3,5-triazineStructure TBDStrong antibacterial activity
4-Amino-6-(isopropylamino)-1,3,5-triazineStructure TBDHigher solubility in organic solvents
2-Mercapto-4-amino-6-propylthio-1,3,5-triazineStructure TBDUnique antioxidant properties

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